Fludarabine Triphosphate (Trisodium) Ki Value for DNA Primase: Comparative Inhibition Potency
Fludarabine triphosphate (trisodium) inhibits human DNA primase with a Ki of 6.1 ± 0.3 μM and an IC₅₀ of 2.3 ± 0.3 μM, establishing it as a specific, noncompetitive primase inhibitor [1]. This inhibition mechanism is functionally distinct from DNA polymerase α inhibition, where fludarabine triphosphate exhibits substantially lower potency. In CCRF-CEM cell supernatants, fludarabine triphosphate is a more potent inhibitor of polydeoxythymidylate primase activity than of DNA polymerase α/δ activities [1]. For comparison, the related analog clofarabine triphosphate inhibits DNA polymerase α with reported Ki values in the submicromolar range, reflecting a fundamentally different target selectivity profile [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) and half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 6.1 ± 0.3 μM; IC₅₀ = 2.3 ± 0.3 μM |
| Comparator Or Baseline | DNA polymerase α/δ: lower potency (quantified as "more potent inhibitor of primase than polymerase α/δ") [1]; Clofarabine triphosphate: submicromolar Ki for DNA polymerase α [2] |
| Quantified Difference | Fludarabine triphosphate exhibits ~2.7-fold higher IC₅₀ than Ki; primase inhibition is primary mechanism; clofarabine triphosphate favors polymerase α inhibition |
| Conditions | Purified human DNA primase assay; CCRF-CEM cell supernatants for polymerase α/δ activity |
Why This Matters
The quantified Ki (6.1 μM) for DNA primase enables precise calculation of required experimental concentrations and distinguishes this compound as a primase-selective tool rather than a general polymerase inhibitor.
- [1] Catapano CV, Chandler KB, Fernandes DJ. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate. Cancer Res. 1991;51(7):1829-1835. PMID: 1706219. View Source
- [2] Bonate PL, Arthaud L, Cantrell WR, Stephenson K, Secrist JA, Weitman S. Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nat Rev Drug Discov. 2006;5(10):855-863. View Source
